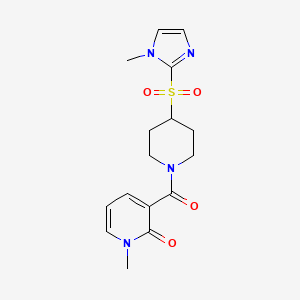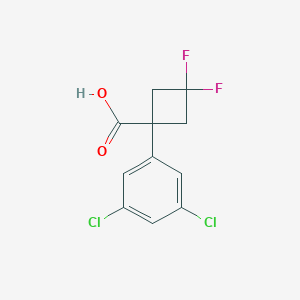
1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichlorophenyl is a type of dichlorophenol where the two chloro substituents are located at positions 3 and 5 . It’s used as a metabolite of the pesticides polychlorinated phenols and benzene hexachloride . It’s also used as a research chemical .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of 3,5-Dichlorophenylboronic acid has been analyzed .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, 3,5-Dichlorophenyl isocyanate is a solid with a pungent odor .Applications De Recherche Scientifique
PET Tracers in Tumor Delineation
Fluorine-18 labeled amino acids, closely related to 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, have been synthesized for use in positron emission tomography (PET). These compounds, such as [F‐18]‐1‐amino‐3‐fluorocyclobutane‐1‐carboxylic acid (FACBC), exhibit tumor-avid properties, making them valuable in tumor imaging and delineation (Shoup & Goodman, 1999).
Synthesis and Chemical Transformations
The synthesis of derivatives of 1-amino-3,3-difluorocyclobutanecarboxylic acid, a compound similar to 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, has been achieved through various chemical transformations. These syntheses involve key steps like the transformation of ketone groups into CF2-groups, highlighting the compound's versatility in organic chemistry (Mykhailiuk et al., 2010).
Development of Fluorinated Amino Acids
Fluorinated analogues of 1-aminocyclobutane-1-carboxylic acid, which share a structural relationship with 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, have been developed for various applications. These include trifluoromethyl-substituted analogues synthesized from dibromoacetone dimethyl ketal. The transformation of acid moieties into trifluoromethyl groups using SF4 and HF is a critical step in these syntheses (Radchenko et al., 2009).
Applications in Medicinal Chemistry
The geminal difluorocyclobutane core, akin to the structure of 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, is an important structural element in medicinal chemistry. Synthesis methods for gem-difluorocyclobutanes, especially 2-substituted cases, have been developed, showcasing the compound's significance in the creation of biologically active molecules (Lin et al., 2021).
Conformational Studies in Solid-State Chemistry
Studies on the structure and conformation of similar cyclobutane carboxylic acids, including cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, have been conducted. These investigations provide insights into the molecular packing and interactions of compounds structurally related to 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid (Reisner et al., 1983).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2F2O2/c12-7-1-6(2-8(13)3-7)10(9(16)17)4-11(14,15)5-10/h1-3H,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWLMZZAKYYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

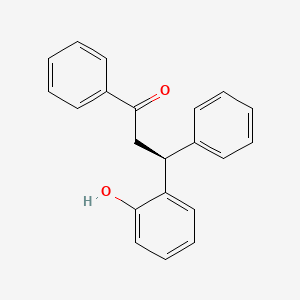
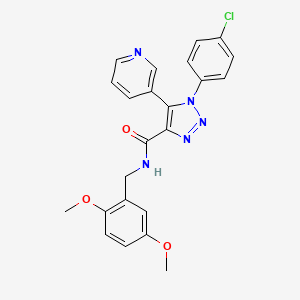
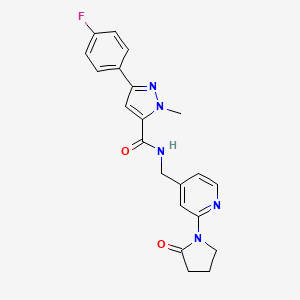
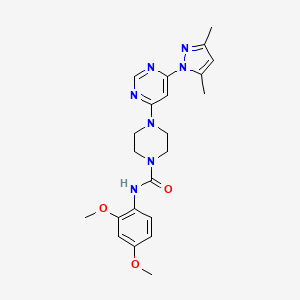
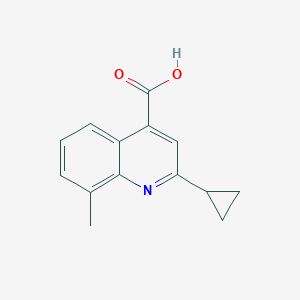
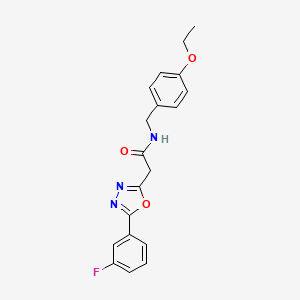
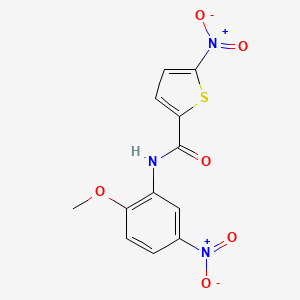
![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2479272.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2479275.png)
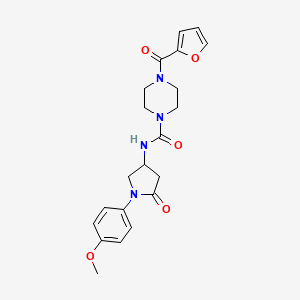
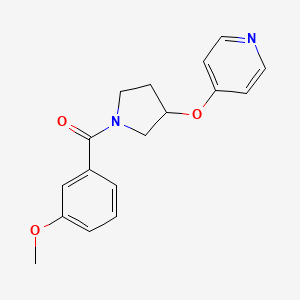
![9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2479279.png)
